2-Bromo-4-chloro-6-fluorobiphenyl
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Overview
Description
2-Bromo-4-chloro-6-fluorobiphenyl is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a biphenyl structure. This compound is of significant interest in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
Biphenyl compounds are often used in organic synthesis reactions as intermediates or reagents .
Mode of Action
It’s known that biphenyl compounds like this are often used in suzuki–miyaura coupling reactions . In these reactions, the biphenyl compound acts as an organoboron reagent, participating in carbon-carbon bond-forming reactions .
Biochemical Pathways
As a potential intermediate in organic synthesis, it could be involved in various biochemical pathways depending on the final product of the synthesis .
Result of Action
As a potential intermediate in organic synthesis, its effects would largely depend on the final product of the synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-fluorobiphenyl. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, it should be handled in a well-ventilated area to avoid inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluorobiphenyl typically involves organic synthesis methods. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-fluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO_4) for oxidation and sodium borohydride (NaBH_4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobiphenyl has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-6-fluorobiphenyl
- 4-Bromo-2-chlorophenol
Comparison: 2-Bromo-4-chloro-6-fluorobiphenyl is unique due to the presence of three different halogen atoms on the biphenyl structure. This unique combination of substituents can lead to distinct chemical and biological properties compared to similar compounds. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, while bromine and chlorine can influence its reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-10-6-9(14)7-11(15)12(10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOWSEDVRLFOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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